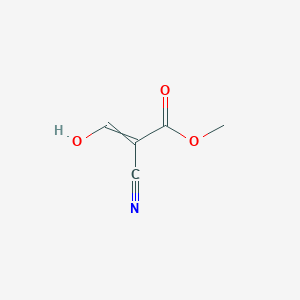

Methylhydroxymethylene-cyanoacetate

Description

Historical Context of Active Methylene (B1212753) Compounds in Organic Synthesis

The significance of active methylene compounds in organic synthesis dates back to the 19th century with the discovery of the Claisen and Knoevenagel condensations. organicreactions.orgthermofisher.com These compounds are characterized by a methylene group (-CH2-) flanked by two electron-withdrawing groups, which imparts a significant acidity to the methylene protons. prepchem.comchemical-suppliers.eu This heightened acidity allows for the easy formation of a carbanion, a potent nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions.

Classic examples of active methylene compounds include diethyl malonate and ethyl acetoacetate. organicreactions.orgprepchem.com These molecules have been instrumental in the synthesis of a vast range of compounds, from simple carboxylic acids and ketones to complex heterocyclic structures. nih.govnih.gov The reactivity of the active methylene group provides a powerful method for constructing molecular complexity from relatively simple starting materials.

Structural Significance of Substituted Cyanoacetate (B8463686) Derivatives

Substituted cyanoacetates, such as methyl cyanoacetate and ethyl cyanoacetate, are a particularly important class of active methylene compounds. nih.gov The presence of both a cyano group (-C≡N) and an ester group (-COOR) enhances the acidity of the methylene protons, making these compounds highly reactive. The cyano group, with its strong electron-withdrawing inductive and resonance effects, plays a crucial role in stabilizing the resulting carbanion.

The dual functionality of substituted cyanoacetates allows for a diverse range of subsequent chemical transformations. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The ester group can undergo hydrolysis, transesterification, or reduction. This versatility makes substituted cyanoacetates valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. scielo.org.mx

Conceptual Framework of Hydroxymethylene Functionality in Organic Molecules

The hydroxymethylene group (-CH2OH) is a fundamental functional group in organic chemistry, characterized by a hydroxyl group attached to a methylene bridge. noaa.gov This group imparts polarity to the molecule and provides a site for a variety of chemical reactions, including oxidation, esterification, and etherification. The presence of a hydroxymethylene group can significantly influence the physical and chemical properties of a molecule, including its solubility, boiling point, and reactivity.

In the context of Methylhydroxymethylene-cyanoacetate, the hydroxymethylene group is attached to a carbon atom that is part of a C=C double bond, which is conjugated with both the cyano and the ester groups. This arrangement suggests a unique electronic environment and potential for interesting reactivity, including the possibility of tautomerism and specific stereochemical outcomes in reactions.

Research Gaps and Motivations for Investigating this compound

This scarcity of information provides a strong motivation for further investigation. A thorough study of this compound would not only contribute to the fundamental understanding of this specific molecule but also expand the synthetic utility of cyanoacetate derivatives. The unique combination of a hydroxymethylene group with the reactive cyanoacrylate scaffold suggests potential applications in polymer chemistry and as a versatile intermediate for the synthesis of more complex molecules. The elucidation of its detailed spectroscopic properties and reactivity patterns would be a valuable addition to the field of organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

87698-54-2 |

|---|---|

Molecular Formula |

C5H5NO3 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

methyl (E)-2-cyano-3-hydroxyprop-2-enoate |

InChI |

InChI=1S/C5H5NO3/c1-9-5(8)4(2-6)3-7/h3,7H,1H3/b4-3+ |

InChI Key |

ZENGSDRPRGWNLF-ONEGZZNKSA-N |

Isomeric SMILES |

COC(=O)/C(=C/O)/C#N |

Canonical SMILES |

COC(=O)C(=CO)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methylhydroxymethylene Cyanoacetate

Retrosynthetic Analysis of the Methylhydroxymethylene-cyanoacetate Scaffold

A retrosynthetic analysis of this compound reveals two primary bond disconnections that guide the synthetic strategy. The most logical disconnection is the C-C bond between the α-carbon and the hydroxymethylene group. This points to a formylation reaction, where an electrophilic one-carbon (C1) unit is introduced onto the nucleophilic active methylene (B1212753) carbon of a methyl cyanoacetate (B8463686) precursor. This approach is the most common and direct route.

A second disconnection can be envisioned at the ester linkage, suggesting a pathway involving the esterification of a cyano-hydroxymethylene acetic acid derivative. However, this route is less practical due to the instability of the acid precursor and the ready availability of methyl cyanoacetate. Therefore, synthetic strategies predominantly focus on the formylation of the pre-existing methyl cyanoacetate scaffold.

Development of Targeted Synthetic Routes

The introduction of a formyl group at the active methylene position of methyl cyanoacetate is the cornerstone of synthesizing this compound. This is typically achieved through a base-catalyzed condensation with a suitable formylating agent.

One of the most prevalent methods involves the use of orthoformates, such as triethyl orthoformate or trimethyl orthoformate, in the presence of a base. wikipedia.orgwikipedia.org Triethyl orthoformate, for instance, reacts with methyl cyanoacetate to introduce the desired group. wikipedia.org Trimethyl orthoformate is also widely used as a reagent to introduce a formyl group onto a nucleophilic substrate. wikipedia.org

Another powerful and widely used method is the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.com The highly electrophilic chloroiminium ion (Vilsmeier reagent) reacts with the active methylene compound, and subsequent hydrolysis of the resulting iminium intermediate yields the target hydroxymethylene derivative. wikipedia.orgchemistrysteps.com The Vilsmeier-Haack reaction is noted for being efficient and mild. ijpcbs.com

While direct formylation of methyl cyanoacetate is the primary route, the synthesis of the starting material itself is a critical consideration. Methyl cyanoacetate is commonly prepared via the esterification of cyanoacetic acid with methanol, often catalyzed by a strong acid.

Alternatively, industrial-scale production may involve the reaction of a chloracetate salt with sodium cyanide. google.com For example, a continuous production process can be employed where methyl chloroacetate (B1199739) and sodium cyanide in an alcoholic solution are reacted to produce methyl cyanoacetate with high efficiency and yield. google.com

Furthermore, reagents like triethyl orthoformate can be used for the quantitative conversion of carboxylic acids to their corresponding ethyl esters without the need for external catalysis. wikipedia.org Similarly, trimethyl orthoformate is an effective reagent for converting compatible carboxylic acids to their methyl esters. wikipedia.org

This compound and its precursors are valuable components in multi-component reactions (MCRs), which allow for the construction of complex molecular scaffolds in a single step. nih.gov Although MCRs may not be the primary method for isolating this compound itself, they often generate it in situ as a reactive intermediate for subsequent transformations.

For instance, in variations of the Hantzsch dihydropyridine (B1217469) synthesis or the Gewald reaction, an enolate or enamine derived from methyl cyanoacetate reacts with other components. nih.gov Reactions involving triethyl orthoformate with amines and other nucleophiles demonstrate the utility of formylating agents in one-pot, multi-component syntheses to generate diverse heterocyclic structures. mdpi.com These reactions highlight the efficiency of building molecular complexity from simple starting materials. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the nature of the base or catalyst. scielo.br

For formylation reactions using orthoformates, the choice of solvent can significantly impact reaction rates and equilibria. Acetonitrile has been identified as a "greener" and effective solvent that can provide a good balance between reactant conversion and reaction selectivity. scielo.br The reaction temperature and duration are also critical; for example, reducing reaction time from 20 to 4 hours can be achieved without a significant loss in yield under optimized conditions. scielo.br The table below illustrates how different solvents can affect the outcome of a typical formylation reaction.

Table 1: Effect of Solvent on a Typical Formylation Reaction

| Solvent | Relative Reaction Rate | Yield (%) | Notes |

|---|---|---|---|

| Dichloromethane | Moderate | 75 | Commonly used, but has environmental concerns. |

| Benzene | Moderate | 78 | Effective, but toxic and carcinogenic. |

| Acetonitrile | High | 85 | Greener alternative with excellent performance. scielo.br |

| Toluene | Moderate-High | 82 | Good alternative to benzene. |

Novel Catalyst Systems in Synthesis

Recent advancements in the synthesis of this compound and related compounds have focused on the development of novel catalyst systems to improve efficiency and selectivity. While traditional methods often rely on stoichiometric amounts of base or strong acids, modern approaches utilize catalytic quantities of more sophisticated promoters.

For example, Lewis acids can be employed to activate the formylating agent, increasing its electrophilicity and allowing the reaction to proceed under milder conditions. In other areas, reusable solid acid catalysts, such as silica-supported sulfonic acids, have been shown to be effective in related condensation reactions, offering advantages in terms of catalyst recovery and reuse. mdpi.com The development of organocatalysts also presents a promising avenue for these transformations, potentially offering high levels of control and avoiding the use of metal-based catalysts.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. researchgate.net In the context of synthesizing compounds like this compound, organocatalysts are particularly effective in promoting Knoevenagel-type condensations between an aldehyde (such as formaldehyde (B43269) or its equivalents) and an active methylene compound like methyl cyanoacetate. The mechanism often involves the activation of the reactants through the formation of iminium or enamine intermediates.

While specific studies detailing the organocatalytic synthesis of this compound are not extensively documented, the principles can be drawn from analogous reactions. For instance, the organocatalytic multicomponent cyanovinylation of various aldehydes with acetone (B3395972) cyanohydrin and methyl propiolate is catalyzed by N-methyl morpholine, yielding 3-(cyanomethoxy)acrylates in excellent yields. nih.gov This demonstrates the utility of amine-based organocatalysts in similar transformations.

Another relevant example is the use of L-prolinate-based ionic liquids and functionalized mesoporous silica (B1680970) nanoparticles (Prol-MSN) as heterogeneous organocatalysts for the Knoevenagel condensation between aldehydes and ethyl cyanoacetate. urjc.es These catalysts leverage the cooperative action of acidic and basic sites to facilitate the reaction.

Table 1: Examples of Organocatalyzed Knoevenagel Condensations

| Aldehyde | Active Methylene Compound | Organocatalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Ethyl Cyanoacetate | N-Methyl Morpholine (2.5 mol%) | - | High (not specified) | nih.gov |

| Vanillin (B372448) | Ethyl Cyanoacetate | DMAP-functionalized MCM-41 | MeTHF | 97 | nih.gov |

| Furfural | Ethyl Cyanoacetate | Prolinate-based MSN | Ethanol | >99 (Conversion) | urjc.es |

This table presents data from analogous reactions to illustrate the principles of organocatalysis in this context.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds. Although less common for the direct formylation of methyl cyanoacetate, transition metal catalysts can be employed in related synthetic strategies. For example, palladium-catalyzed cross-coupling reactions are widely used to create complex molecules, and similar principles could be adapted for the synthesis of vinylogous compounds. researchgate.net

Research in this specific area is still emerging. However, the broader field of transition metal-catalyzed C-H activation and functionalization provides a conceptual basis for potential synthetic routes. researchgate.net For instance, a palladium catalyst could potentially mediate the coupling of a suitable formylating agent with methyl cyanoacetate. The challenge often lies in achieving high selectivity and avoiding side reactions.

Heterogeneous Catalysis and Sustainable Synthesis Practices

Heterogeneous catalysis is a cornerstone of green chemistry, offering advantages such as catalyst recyclability, simplified product purification, and often milder reaction conditions. For the synthesis of this compound and its analogues via Knoevenagel condensation, a variety of solid catalysts have been investigated. These catalysts are typically solid acids or bases. rsc.org

Common heterogeneous catalysts for this type of reaction include:

Metal Oxides: Basic metal oxides like ZnO, MgO, and hydrotalcites have shown high activity and selectivity. For the reaction between benzaldehyde and ethyl cyanoacetate, ZnO-supported catalysts have demonstrated high reaction rates. bohrium.com

Zeolites and Mesoporous Silica: These materials provide a high surface area and tunable acidic or basic sites. bohrium.com For example, poly(4-vinylpyridine) supported on an Al2O3-SiO2 matrix has been used as an effective catalyst for the Knoevenagel condensation in water, a green solvent. researchgate.net Similarly, 4-(dimethylamino)pyridine (DMAP) immobilized on mesoporous MCM-41 silica has been shown to be a highly active and recyclable catalyst for the condensation of vanillin and ethyl cyanoacetate. nih.gov

Functionalized Polymers: Polymers bearing basic functionalities can also act as effective and reusable catalysts.

Sustainable synthesis practices often involve the use of environmentally benign solvents, such as water or bio-based solvents like 2-methyltetrahydrofuran (B130290) (MeTHF), and energy-efficient activation methods like microwave irradiation. nih.govnih.gov

Table 2: Heterogeneous Catalysts in Knoevenagel Condensations

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Ethyl Cyanoacetate | P4VP/Al2O3-SiO2 | Water | Reflux | 98 | researchgate.net |

| Vanillin | Ethyl Cyanoacetate | DMAP@MCM-41 | MeTHF | 50 | 97 | nih.gov |

| Benzaldehyde | Ethyl Cyanoacetate | ZnO | Not Specified | Not Specified | High | bohrium.com |

| Furfural | Malononitrile | Prol-MSN | Ethanol | 60 | >99 | urjc.es |

This table presents data from analogous reactions to illustrate the application of heterogeneous catalysts.

Advanced Isolation and Purification Techniques for Reaction Products

The isolation and purification of this compound from a reaction mixture requires consideration of its chemical properties. As a polar molecule likely existing in a keto-enol equilibrium, standard purification techniques may need optimization. masterorganicchemistry.comrsc.org

Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a primary method for purification. The choice of solvent is critical to ensure high recovery of the desired tautomer.

Distillation: For liquid products, vacuum distillation is often employed to separate the product from non-volatile catalysts and higher-boiling impurities. However, the thermal sensitivity of the product and the potential for tautomer interconversion at elevated temperatures must be considered. ncert.nic.in

Chromatography: Column chromatography using silica gel or alumina (B75360) is a versatile technique for purifying polar organic compounds. The choice of eluent system is crucial to achieve good separation from starting materials and byproducts. Given the acidic nature of silica gel, it may influence the keto-enol equilibrium during separation.

Extraction: Liquid-liquid extraction is a fundamental step to separate the product from water-soluble catalysts or salts after the reaction workup. The organic phase containing the product can then be further purified. suniv.ac.in

In the context of heterogeneous catalysis, the purification process is often simplified as the solid catalyst can be removed by simple filtration, reducing the need for extensive downstream processing. rsc.org For products that exist as tautomeric mixtures, spectroscopic methods such as NMR are essential to characterize the composition of the purified product. rsc.org

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Pathways of the Active Methylene (B1212753) Group in Methylhydroxymethylene-cyanoacetate

The methylene group (-CH2-) in this compound is flanked by two electron-withdrawing groups: a cyano group (-CN) and a carbonyl group (-C=O) of the ester. This positioning renders the methylene protons acidic and the carbon atom nucleophilic, making it an "active methylene compound". egyankosh.ac.indoubtnut.com This heightened reactivity is central to its utility in a variety of organic transformations.

Nucleophilic Reactivity in Condensation Reactions (e.g., Knoevenagel-type)

The active methylene group of this compound readily participates in Knoevenagel-type condensation reactions. wikipedia.orgyoutube.com This reaction involves the nucleophilic addition of the active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org

The mechanism is initiated by a weak base, which deprotonates the active methylene group to form a resonance-stabilized carbanion or enolate. wikipedia.orgyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.com The resulting aldol-type adduct subsequently undergoes elimination of a water molecule to form a new carbon-carbon double bond. wikipedia.org The presence of electron-withdrawing groups on the active methylene compound facilitates the initial deprotonation and stabilizes the intermediate carbanion, driving the reaction forward. wikipedia.org

A variation of this is the Doebner modification, where pyridine (B92270) is used as the solvent and at least one of the withdrawing groups on the nucleophile is a carboxylic acid. This process is accompanied by decarboxylation. organic-chemistry.org

Alkylation and Acylation Reactions at the α-Carbon

The α-carbon of this compound can be readily alkylated and acylated. The process involves the deprotonation of the α-carbon by a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to generate a highly nucleophilic enolate. libretexts.orgyoutube.comyoutube.com

This enolate can then participate in nucleophilic substitution reactions (SN2) with various electrophiles. libretexts.orgyoutube.com For alkylation, alkyl halides are commonly used, resulting in the formation of a new carbon-carbon bond at the α-position. libretexts.orgyoutube.com The choice of base and reaction conditions can influence the regioselectivity of alkylation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. youtube.comyoutube.com

Acylation follows a similar pathway, where the enolate reacts with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group at the α-carbon. This reaction is a powerful tool for constructing more complex carbon skeletons.

Michael Addition Reactions and Conjugate Additions

As a potent nucleophile, the enolate derived from this compound can participate in Michael addition reactions. wikipedia.orgorganic-chemistry.org This reaction, also known as conjugate addition or 1,4-addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.commakingmolecules.com

The mechanism begins with the formation of the enolate of this compound. This enolate then attacks the electrophilic β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.comyoutube.com Subsequent protonation of this intermediate yields the final 1,4-addition product. masterorganicchemistry.comyoutube.com The driving force for this reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker pi bond. masterorganicchemistry.com A variety of nucleophiles can participate in conjugate additions, including amines, thiols, and organocuprates. masterorganicchemistry.comyoutube.com

Reactivity Profile of the Hydroxymethylene Moiety

The hydroxymethylene group (-CH(OH)-) in this compound introduces another layer of reactivity to the molecule, participating in tautomeric equilibria and exhibiting both electrophilic and nucleophilic characteristics.

Tautomeric Equilibria and Isomerization Pathways

This compound exists in a tautomeric equilibrium with its keto-form, methyl formylcyanoacetate. This keto-enol tautomerism is a common feature of compounds containing a hydroxyl group adjacent to a double bond. The enol form (hydroxymethylene) is often stabilized by intramolecular hydrogen bonding. The equilibrium can be influenced by factors such as solvent polarity and temperature. Isomerization between the E and Z isomers of the enol form can also occur, often proceeding through the common keto intermediate. wikipedia.org

Electrophilic and Nucleophilic Character of the Formyl/Hydroxyl Group

The hydroxymethylene moiety possesses dual reactivity. The oxygen atom of the hydroxyl group has lone pairs of electrons and can act as a nucleophile, for instance, by being protonated or reacting with electrophiles. Conversely, the carbon atom of the formyl group in the keto-tautomer is electrophilic due to the polarization of the carbon-oxygen double bond. This allows it to be attacked by nucleophiles. This dual character makes this compound a valuable precursor in the synthesis of various heterocyclic compounds. researchgate.netnih.govchemrxiv.org

Intramolecular Cyclization and Rearrangement Processes

While often employed in intermolecular reactions, the functional groups within this compound and its derivatives can also participate in intramolecular cyclizations. If the molecule is appended with a suitable nucleophilic functional group, ring closure can be induced, often under thermal or catalytic conditions. For example, a derivative containing a distal amino group could potentially undergo cyclization to form a lactam.

Rearrangement processes are less common but can be envisaged under specific photochemical or thermal conditions, though such transformations are highly substrate-dependent and not a general feature of its reactivity.

Investigating Stereochemical Outcomes of Reactions

When reactions involving this compound or its derivatives create new stereocenters, controlling the stereochemical outcome is of paramount importance for applications in fields such as medicinal chemistry and materials science.

In reactions where two or more stereocenters are formed, diastereoselectivity becomes a key consideration. For example, in a cyclization reaction with a chiral binucleophile, the existing stereocenter(s) on the nucleophile can influence the stereochemistry of the newly formed centers in the product ring. The level of diastereoselectivity achieved depends on factors such as the steric bulk of the substituents, the solvent, and the reaction temperature. The transition state geometry that minimizes steric hindrance and electronic repulsion will be favored, leading to the major diastereomer.

Achieving enantioselectivity in reactions with the achiral this compound requires the use of a chiral catalyst. Chiral Lewis acids or organocatalysts can coordinate to the substrate, creating a chiral environment that directs the approach of the reacting partner to one face of the molecule over the other.

For instance, in enantioselective conjugate additions to the double bond, a chiral catalyst can differentiate between the two enantiotopic faces of the molecule. This leads to the preferential formation of one enantiomer. The effectiveness of such a process is measured by the enantiomeric excess (e.e.). The development of catalysts for related transformations, such as enantioselective C-H oxidation and Morita-Baylis-Hillman reactions, provides a strong precedent for achieving high enantioselectivity. scielo.brnih.gov The choice of metal, ligand, and reaction conditions is critical for maximizing the enantiomeric ratio. scielo.br

Table 2: Factors Influencing Stereochemical Outcomes in Catalytic Reactions

| Factor | Influence on Stereoselectivity | Example Principle |

| Catalyst Structure | The chiral ligand creates a defined stereochemical environment around the active site. | A chiral manganese complex can guide an oxidant to a specific C-H bond. scielo.br |

| Temperature | Lower temperatures generally increase selectivity by reducing thermal energy, making the energy difference between diastereomeric transition states more significant. | As described by the Gibbs energy equation (ΔΔG‡ = -RTln(e.r.)), a larger energy barrier difference leads to a higher enantiomeric ratio. scielo.br |

| Solvent | The solvent can influence the catalyst's conformation and the stability of the transition states through solvation effects. | Polar solvents may stabilize charged intermediates differently than nonpolar solvents, affecting the reaction pathway. |

| Substrate Substituents | Steric and electronic properties of substituents on the substrate can enhance or diminish the directing effect of the catalyst. | Bulky groups may create steric hindrance that favors one approach trajectory. |

Kinetic and Thermodynamic Studies of Reaction Processes

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for process optimization, mechanistic elucidation, and scaling up synthetic procedures.

Kinetic studies focus on determining the reaction rate, the order of the reaction with respect to each reactant, and the activation energy (Ea). This information is often obtained by monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, catalyst loading). For complex reactions, methods like Rate of Production Analysis (ROPA) can identify the most significant reaction pathways contributing to the formation of a specific product. scielo.br

Thermodynamic studies investigate the energy changes associated with a reaction, determining parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. These values indicate whether a reaction is favorable (exergonic, ΔG < 0) and whether it is driven by enthalpy or entropy. For reversible reactions, the equilibrium constant (Keq) is a key thermodynamic parameter. The NIST WebBook provides thermodynamic data for related compounds like ethyl cyanoacetate (B8463686), which can serve as a baseline for estimations. nist.gov

Table 3: Key Parameters in Kinetic and Thermodynamic Analysis

| Parameter | Type | Information Provided |

| Rate Constant (k) | Kinetic | Intrinsic speed of the reaction at a given temperature. |

| Activation Energy (Ea) | Kinetic | Minimum energy required for the reaction to occur. |

| Reaction Order | Kinetic | How the reaction rate depends on the concentration of reactants. |

| Enthalpy of Reaction (ΔH) | Thermodynamic | Heat absorbed or released during the reaction. |

| Gibbs Free Energy (ΔG) | Thermodynamic | Spontaneity of the reaction. |

| Equilibrium Constant (Keq) | Thermodynamic | Position of chemical equilibrium for a reversible reaction. |

Advanced Spectroscopic Characterization for Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

No empirical FTIR data for Methylhydroxymethylene-cyanoacetate could be located.

Raman Spectroscopy

No empirical Raman spectroscopy data for this compound could be located.

Matrix Isolation Spectroscopy for Transient Species and Conformers

No studies utilizing matrix isolation spectroscopy for this compound were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (¹H) NMR

No specific ¹H NMR spectral data for this compound is available.

Carbon-13 (¹³C) NMR

No specific ¹³C NMR spectral data for this compound is available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR spectroscopy is indispensable for unambiguously assembling the molecular puzzle of this compound. These experiments resolve spectral overlap and reveal through-bond and through-space correlations between nuclei, which are crucial for confirming the compound's covalent framework.

Correlation Spectroscopy (COSY): The COSY experiment maps the correlations between protons that are coupled to each other, typically through two or three chemical bonds. For this compound, a key correlation would be expected between the vinyl proton (-CH=) and the hydroxyl proton (-OH), confirming their proximity in the enol tautomer.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is essential for assigning the carbon chemical shifts of the methoxy (B1213986) group (CH₃), the vinyl group (CH), and any other protonated carbons in the molecule.

| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |

| COSY | Identifies proton-proton (¹H-¹H) couplings. | Correlation between the vinyl proton (-CH=) and the hydroxyl proton (-OH). |

| HSQC | Maps direct one-bond proton-carbon (¹H-¹³C) connections. | Correlation between methoxy protons and the methoxy carbon; vinyl proton and the vinyl carbon. |

| HMBC | Shows long-range (2-3 bond) proton-carbon (¹H-¹³C) couplings. | Methoxy protons to the ester carbonyl carbon; vinyl proton to the cyano carbon and ester carbonyl carbon. |

Advanced NMR Techniques (e.g., NOESY, ROESY) for Stereochemical and Conformational Studies

While 2D NMR techniques like COSY and HMBC establish the connectivity of this compound, advanced methods like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide insights into the through-space proximity of atoms, which is fundamental for determining stereochemistry and preferred conformations.

NOESY/ROESY: These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. For a molecule like this compound, which can exist as E/Z isomers, NOESY is crucial. For example, in the Z-isomer, a NOE would be expected between the vinyl proton and the hydroxyl proton. In the E-isomer, a NOE might be observed between the vinyl proton and the protons of the methoxy group, depending on the conformational flexibility around the single bonds. ROESY can be particularly useful for molecules of intermediate size where the NOE effect might be close to zero.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS provides the exact molecular weight and offers clues to its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The fragmentation of this compound upon ionization would likely proceed through characteristic pathways, such as the loss of the methoxy group, the elimination of carbon monoxide from the ester, or the cleavage of the cyano group.

| Ion | m/z (Expected) | Possible Fragmentation Pathway |

| [M]+ | 127.03 | Molecular ion of this compound. |

| [M - OCH₃]+ | 96.02 | Loss of the methoxy radical from the ester. |

| [M - CO]+ | 99.03 | Loss of carbon monoxide. |

| [M - CN]+ | 101.04 | Loss of the cyano radical. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by its system of conjugated pi (π) electrons. The presence of the cyano group, the carbon-carbon double bond, and the carbonyl group in conjugation creates a chromophore that absorbs light at a characteristic wavelength. The position of the maximum absorbance (λmax) is indicative of the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The enol form of the compound is expected to have a significant UV absorption due to this extended conjugation.

X-ray Crystallography for Solid-State Molecular Architecture

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. It would unambiguously determine the stereochemistry (E/Z isomerism) of the double bond and reveal the preferred conformation of the molecule in the crystal lattice. Furthermore, it would provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Chromatographic Separation Coupled with Spectroscopic Detection (e.g., GC-MS, LC-MS)

For the analysis of this compound in complex mixtures or for purity assessment, chromatographic techniques coupled with spectroscopic detectors are the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound would first be separated from other components in a mixture based on its boiling point and interactions with the GC column's stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique that is well-suited for a wider range of compounds, including those that are less volatile or thermally labile. The compound is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer. This would be a powerful tool for analyzing reaction mixtures containing this compound or for its quantification.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for elucidating the fundamental properties of molecules like methylhydroxymethylene-cyanoacetate. These methods allow for the precise determination of molecular geometries and the distribution of electrons, which are critical for understanding stability and reactivity.

Density Functional Theory (DFT) Studies of Ground State Structures

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the ground state properties of organic molecules. By approximating the electron density, DFT can provide accurate descriptions of molecular structures and energies. For compounds structurally similar to this compound, such as other cyanoacrylate derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, have been employed to determine optimized geometries and vibrational spectra. nih.govresearchgate.net

Table 1: Illustrative DFT Calculated Geometrical Parameters for a Cyanoacrylate Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C | 1.37 | ||

| C-C | 1.44 | ||

| C≡N | 1.16 | ||

| C=O | 1.21 | ||

| C-O | 1.35 | ||

| C-C-C | 121 | ||

| C-C≡N | 178 | ||

| O=C-O | 125 | ||

| Torsion(C-C-C=C) | ~180 |

Note: This table presents typical values for a generic cyanoacrylate derivative as specific data for this compound is not available in the cited literature. The data is illustrative of the outputs from DFT calculations.

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Energy Calculations

For even greater accuracy in energy calculations, particularly for systems where electron correlation is significant, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are utilized. These methods, while computationally more demanding than DFT, provide benchmark-quality energies that are essential for validating DFT results and for studying subtle energetic differences between conformers or tautomers. nih.gov

In studies of related push-pull systems, MP2 calculations with extensive basis sets like 6-311++G** have been used to investigate the relative stabilities of different isomers and conformers. researchgate.net These high-level calculations are also instrumental in determining thermochemical parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), which are crucial for understanding the equilibrium between different molecular forms. nih.gov

Conformational Analysis and Tautomerism Studies

This compound can exist in different spatial arrangements (conformers) and as different structural isomers (tautomers). The "hydroxymethylene" moiety itself implies the enol tautomer of a keto-ester. The equilibrium between the keto and enol forms is a classic example of tautomerism.

Computational studies on analogous β-dicarbonyl compounds have shown that the enol form is often stabilized by a strong intramolecular hydrogen bond. emerginginvestigators.org The relative stability of tautomers and conformers is influenced by both electronic and steric factors. For example, in methyl-2-cyano-3-aminoacrylate, the Z isomer, which allows for an intramolecular hydrogen bond, is found to be the most stable. researchgate.net

The conformational landscape can be explored by rotating around single bonds. For instance, theoretical potential energy surface scans performed on related molecules have identified the most stable conformers and the energy barriers separating them. researchgate.net These analyses reveal the flexibility of the molecule and the most likely shapes it will adopt.

Table 2: Theoretical Relative Energies of Tautomers in a β-Dicarbonyl System

| Tautomer | Method | Relative Energy (kcal/mol) |

| Keto | B3LYP/6-311G | 0.00 (Reference) |

| Enol (intramolecular H-bond) | B3LYP/6-311G | -3.50 |

| Enol (no H-bond) | B3LYP/6-311G** | +2.10 |

Note: This table is illustrative and based on general findings for β-dicarbonyl compounds, as specific data for this compound is not available in the cited literature. The negative value indicates greater stability of the enol form with an intramolecular hydrogen bond.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. emerginginvestigators.org Computational chemistry allows for the location and characterization of these fleeting structures.

Energy Profiles and Activation Barriers

By mapping the potential energy surface of a reaction, computational methods can generate a reaction energy profile. This profile shows the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea), a key determinant of the reaction rate. For reactions involving molecules similar to this compound, such as Knoevenagel condensations, computational studies can elucidate the multi-step mechanisms and identify the rate-determining step by comparing the activation barriers of each elementary step. nih.gov

Solvent Effects on Reaction Pathways

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. rsc.orgresearchgate.net

For tautomeric equilibria, such as the keto-enol equilibrium in this compound, the polarity of the solvent can significantly shift the position of the equilibrium. missouri.eduresearchgate.net Polar solvents tend to stabilize more polar tautomers. missouri.edu For instance, studies on β-ketonitriles have shown that the keto-enol equilibrium constant is solvent-dependent. researchgate.net Similarly, solvent can influence the stability of transition states. A polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. Theoretical studies on related systems have demonstrated that solvent polarity can dramatically influence the tautomerization process. nih.gov

Advanced Synthetic Applications of Methylhydroxymethylene Cyanoacetate in Organic Chemistry

Methylhydroxymethylene-cyanoacetate as a Precursor for Complex Organic Molecules

The strategic placement of electron-withdrawing groups (cyano and methyl ester) and a reactive hydroxyl group makes this compound a potent precursor for the synthesis of complex organic molecules. This trifunctionalized C4 building block can participate in a variety of chemical transformations, including condensations, cycloadditions, and nucleophilic substitution reactions. Its enol-type hydroxyl group can be readily converted into a better leaving group or participate in reactions with electrophiles, while the activated methylene (B1212753) group adjacent to the cyano and ester functionalities is prone to deprotonation and subsequent reaction with a wide range of electrophiles. This inherent reactivity allows for the facile introduction of molecular complexity from a relatively simple and accessible starting material.

Role in Heterocyclic Synthesis

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The compound's structure is pre-disposed to cyclization reactions, providing efficient routes to various nitrogen- and oxygen-containing ring systems that are prevalent in pharmaceuticals, agrochemicals, and materials science.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Pyrroles)

This compound is a key starting material for the synthesis of a variety of nitrogen-containing heterocycles. For instance, in the synthesis of pyridines, it can react with enamines or other 1,3-dicarbonyl equivalents in multicomponent reactions. A plausible pathway involves the initial condensation of the enamine with the activated methylene group of the cyanoacetate (B8463686), followed by cyclization and aromatization to afford highly substituted pyridine (B92270) derivatives. While direct examples with this compound are not extensively documented, the well-established reactivity of related compounds like ethyl cyanoacetate in similar transformations strongly supports this synthetic utility. nih.govresearchgate.netorganic-chemistry.org For example, 3-cyano-6-hydroxy-4-methyl-2-pyridone, a valuable intermediate for the anti-HIV agent nevirapine, can be synthesized from related precursors, highlighting the potential of cyano-activated compounds in constructing pyridone scaffolds. researchgate.net

In pyrimidine (B1678525) synthesis, this compound can serve as a three-carbon component in reactions with urea (B33335), thiourea, or guanidine. The reaction likely proceeds through an initial condensation, followed by an intramolecular cyclization and dehydration to furnish the pyrimidine ring. The use of ethyl cyanoacetate in the synthesis of pyrimidine derivatives is a well-established methodology, often involving a one-pot reaction with aldehydes and urea or thiourea. ontosight.ainih.gov

The synthesis of pyrroles, another important class of nitrogen heterocycles, can also be envisioned starting from this compound. A potential strategy involves a Michael addition of the cyanoacetate to an α,β-unsaturated carbonyl compound, followed by an intramolecular condensation and cyclization. The Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds provides a conceptual basis for this transformation, where the cyanoacetate derivative can be used to generate the necessary dicarbonyl precursor in situ. koreascience.krorganic-chemistry.org Furthermore, reactions of activated alkynes with related benzimidazolium ylides have been shown to produce highly substituted pyrroles, indicating the versatility of cyano-activated methylene compounds in pyrrole (B145914) synthesis. researchgate.net

Table 1: Representative Nitrogen-Containing Heterocycles from Cyanoacetate Derivatives

| Heterocycle | General Synthetic Strategy | Key Reagents |

| Pyridines | Multicomponent condensation | Enamines, 1,3-Dicarbonyl compounds, Ammonia source |

| Pyrimidines | Condensation and cyclization | Urea, Thiourea, Amidines, Aldehydes |

| Pyrroles | Michael addition and cyclization | α,β-Unsaturated ketones/esters, Amines |

Formation of Oxygen-Containing Heterocycles (e.g., Pyrans, Furans)

The construction of oxygen-containing heterocycles, such as pyrans and furans, is another area where this compound demonstrates significant utility. The synthesis of 4H-pyran derivatives, for example, can be achieved through a one-pot, three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound (or a suitable equivalent), and this compound. The reaction typically proceeds via a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. nih.govchempap.orgsigmaaldrich.comencyclopedia.pub The use of various catalysts, including green and reusable options, has been explored for this transformation with related active methylene compounds. chempap.orgsigmaaldrich.comencyclopedia.pub

For the synthesis of furans, this compound can be employed in reactions with α-halo ketones or other suitable precursors. A common strategy involves the initial alkylation of the active methylene group of the cyanoacetate with the α-halo ketone, followed by an intramolecular cyclization to form the furan (B31954) ring. The synthesis of polysubstituted furans has been demonstrated through a multi-step process involving the conjugate addition of methyl cyanoacetate to α,β-enones, followed by oxidation and a Paal-Knorr type synthesis. koreascience.kr Additionally, the reaction of methyl cyanoacetate with 5-methylthio-2-furaldehyde has been shown to yield substituted furyl)acrylates, showcasing the reactivity of cyanoacetate derivatives with furan-based starting materials. chempap.org

Table 2: Representative Oxygen-Containing Heterocycles from Cyanoacetate Derivatives

| Heterocycle | General Synthetic Strategy | Key Reagents |

| Pyrans | Three-component condensation | Aldehydes, Malononitrile/Cyanoacetate, 1,3-Dicarbonyl compounds |

| Furans | Alkylation and cyclization | α-Halo ketones, Acetylenic esters |

Development of Polyfunctionalized Olefins and Building Blocks

This compound is an excellent starting material for the synthesis of polyfunctionalized olefins through Knoevenagel condensation. The active methylene group readily reacts with a wide variety of aldehydes and ketones in the presence of a base catalyst to yield electron-deficient alkenes. These resulting olefins, bearing cyano, ester, and hydroxyl functionalities, are valuable synthetic intermediates themselves. The double bond can undergo various transformations such as hydrogenation, epoxidation, or Michael addition, allowing for the introduction of further complexity. The cyano and ester groups can be hydrolyzed, reduced, or otherwise modified, providing access to a diverse range of polyfunctionalized building blocks for more complex target molecules.

Application in Natural Product Synthesis and Drug Discovery Intermediates

The heterocyclic and polyfunctionalized acyclic structures readily accessible from this compound are frequently found in natural products and pharmaceutically active compounds. For instance, the pyran ring is a core component of many natural products with diverse biological activities. The ability to rapidly construct substituted pyrans using this compound makes it a valuable tool in the synthesis of these complex molecules.

In drug discovery, the compound serves as a precursor for intermediates that are crucial for the synthesis of new drug candidates. For example, substituted pyridines and pyrimidines are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs. The efficient synthesis of these heterocycles using this compound can significantly streamline the drug development process. The compound (E)-2-cyano-N,3-diphenylacrylamide, a structurally related molecule, has shown potential as an anti-inflammatory agent, highlighting the therapeutic potential of this class of compounds. nih.gov

Design and Synthesis of Functional Materials Precursors

The unique electronic properties of molecules derived from this compound make them attractive precursors for functional materials. The presence of the cyano and ester groups can influence the optical and electronic properties of the final materials. For instance, derivatives of 3-aryl-2-cyano-3-hydroxy-acrylic acid have been investigated for their antimicrobial properties, suggesting their potential use in the development of antimicrobial surfaces and preservatives. google.com Furthermore, the ability to construct complex heterocyclic systems opens up possibilities for the design of novel organic semiconductors, dyes, and ligands for metal-organic frameworks (MOFs). The incorporation of these highly functionalized precursors can lead to materials with tailored properties for applications in electronics, photonics, and catalysis.

Green Chemistry Applications and Atom Economy in Synthetic Transformations

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound and its derivatives, as highly functionalized building blocks, are integral to various synthetic transformations that can be adapted to align with these principles. This section explores the application of green chemistry concepts and the metric of atom economy in reactions involving these cyanoacetate-derived intermediates.

A significant focus in the green synthesis of heterocyclic compounds, such as pyridines and dihydropyridines, from precursors like this compound, is the use of multicomponent reactions (MCRs). wikipedia.orgnih.gov MCRs are inherently atom-economical as they combine three or more reactants in a single operation to form a product that incorporates most or all of the atoms of the starting materials. csic.esnumberanalytics.com This approach minimizes waste, reduces the number of reaction and purification steps, and often leads to lower energy consumption. ukm.my

Environmentally Benign Synthetic Approaches

Recent research has focused on developing more environmentally friendly protocols for the synthesis of pyridines and related heterocycles using cyanoacetate derivatives. These methods emphasize the use of greener solvents, alternative energy sources, and catalyst-free conditions.

One of the primary goals of green chemistry is to replace volatile and toxic organic solvents with more benign alternatives. ukm.my Water, ethanol, and polyethylene (B3416737) glycol (PEG) have emerged as promising green solvents for such syntheses. nih.gov For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, has been successfully performed in aqueous media, often with improved yields and simplified work-up procedures. wikipedia.orgnih.gov

Microwave-assisted organic synthesis (MAOS) represents another green approach that can significantly reduce reaction times from hours to minutes, often with improved product yields. nih.govresearchgate.net The use of microwave irradiation in the synthesis of pyridine derivatives from ethyl cyanoacetate has been shown to be highly efficient. nih.govnih.gov

Furthermore, the development of catalyst-free synthetic methods is a key area of green chemistry. Some MCRs for the synthesis of pyridines and dihydropyridines can proceed efficiently in water or other green solvents without the need for a catalyst, which simplifies the purification process and avoids the use of potentially toxic or expensive catalysts. nih.gov

The following table summarizes selected green synthetic methods for the preparation of pyridines and related heterocycles from cyanoacetate derivatives, highlighting the green credentials of each approach.

Table 1: Green Synthetic Approaches for Pyridine and Dihydropyridine Synthesis

| Product Type | Reactants | Green Conditions | Advantages |

|---|---|---|---|

| 1,4-Dihydropyridines | Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | Water, Ultrasonic Irradiation | High yields (up to 96%), aqueous medium. wikipedia.org |

| 1,4-Dihydropyridines | Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | Catalyst-free, "on-water" | Environmentally friendly, no organic solvent. nih.gov |

| Pyridine Derivatives | p-Formylphenyl-4-toluenesulfonate, Ethyl Cyanoacetate, Acetophenone derivatives, Ammonium Acetate | Ethanol, Microwave Irradiation | Short reaction times (2-7 min), excellent yields (82-94%). nih.govnih.gov |

| Dihydropyridinones | Aldehyde, β-Ketoester, Urea | Solvent-free, Heterogeneous Catalyst | Ease of product isolation, catalyst recyclability. ukm.my |

Atom Economy in Pyridine Synthesis

Atom economy is a crucial metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. numberanalytics.comnih.gov The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition reactions, where all reactant atoms are incorporated into a single product, have a theoretical atom economy of 100%. In contrast, substitution and elimination reactions generate byproducts, leading to a lower atom economy.

Let's consider a generalized Hantzsch dihydropyridine synthesis as an example for an atom economy calculation.

Reaction: Benzaldehyde (B42025) + 2 Ethyl Acetoacetate + Ammonium Acetate → Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate + 3 H₂O

To calculate the atom economy, we would determine the molecular weights of the desired dihydropyridine product and all the reactants.

Table 2: Illustrative Atom Economy Calculation for Hantzsch Dihydropyridine Synthesis

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Benzaldehyde | C₇H₆O | 106.12 |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 |

| Total Reactant MW | 443.48 | |

| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | C₂₃H₂₇NO₄ | 381.47 |

Calculation:

% Atom Economy = (381.47 / 443.48) x 100 ≈ 86.0%

This calculation demonstrates the high atom efficiency of the Hantzsch reaction. By focusing on reaction design that maximizes the incorporation of starting materials into the final product, chemists can significantly reduce waste and create more sustainable synthetic processes.

Future Research Directions and Methodological Advancements

Exploration of New Synthetic Strategies and One-Pot Methodologies

The primary route to compounds like methylhydroxymethylene-cyanoacetate is the Knoevenagel condensation. nih.gov Future research will likely focus on optimizing this transformation through novel catalytic systems and process designs. While traditional methods may rely on homogeneous catalysts like piperidine (B6355638) or proline, emerging strategies involve heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, which offer advantages in separation and reusability. nih.govresearchgate.net

A significant advancement would be the development of efficient one-pot procedures that combine multiple synthetic steps, thereby reducing waste, time, and resource consumption. csic.esmdpi.com For instance, a prospective one-pot synthesis could start from simple precursors like methyl cyanoacetate (B8463686) and a formaldehyde (B43269) equivalent, directly yielding the target compound under mild conditions catalyzed by a recyclable, solid-acid or base catalyst. mdpi.com The exploration of flow chemistry represents another promising frontier, enabling continuous production with enhanced control over reaction parameters and improved safety.

| Strategy | Potential Catalyst | Key Advantages |

| Heterogeneous Catalysis | Boric Acid, Metal-Organic Frameworks (MOFs) nih.govmdpi.com | Ease of separation, catalyst recyclability, potentially milder reaction conditions. |

| Organocatalysis | Proline, Piperidine researchgate.netmdpi.com | Avoidance of metal contaminants, often mild conditions. |

| One-Pot Synthesis | Ru-based complexes, Boron trifluoride csic.es | Increased efficiency, reduced waste, process simplification. |

| Flow Chemistry | Immobilized Catalysts | Precise control of temperature and time, enhanced safety, scalability. |

Development of Highly Enantioselective and Diastereoselective Transformations

While this compound itself is achiral, its subsequent reactions can generate stereocenters. A major area for future development is the creation of highly stereoselective transformations using this building block. This is particularly relevant for applications in pharmaceuticals and agrochemicals, where specific stereoisomers are often responsible for the desired biological activity.

The focus will be on designing chiral catalysts for reactions involving this compound derivatives. For example, an asymmetric Michael addition of a nucleophile to a derivative of this compound could be rendered enantioselective through the use of a chiral organocatalyst or a metal complex with a chiral ligand. Recent advances in asymmetric Knoevenagel condensations suggest that it may be possible to develop catalytic systems that control stereochemistry in reactions involving similar cyanoacetate-derived substrates. acs.org This would involve creating a chiral environment around the reacting molecules to favor the formation of one enantiomer or diastereomer over the other.

Integration of Machine Learning and AI in Reaction Design and Prediction

Table: Hypothetical Input Features for an AI Model to Optimize Synthesis

| Parameter | Type | Example Values |

|---|---|---|

| Substrate 1 | Categorical | Methyl Cyanoacetate |

| Substrate 2 | Categorical | Formaldehyde, Paraformaldehyde |

| Catalyst | Categorical | Piperidine, Proline, Boric Acid, MOF-X |

| Solvent | Categorical | Ethanol, Methanol, Toluene, Water |

| Temperature | Numerical | 25°C, 50°C, 80°C |

| Catalyst Loading | Numerical | 1 mol%, 5 mol%, 10 mol% |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimization. Advanced spectroscopic techniques applied in-situ (in the reaction vessel) provide a real-time window into the chemical transformation. southampton.ac.uknih.gov Techniques such as Fourier-transform infrared (FT-IR), Raman, and UV-Vis spectroscopy can monitor the concentration of reactants, intermediates, and products as the reaction progresses.

This data is invaluable for building accurate kinetic models, identifying reaction bottlenecks, and detecting transient intermediates. For the synthesis of this compound, in-situ monitoring could precisely determine the moment of reaction completion, preventing the formation of byproducts from over-exposure to reaction conditions. Fiber-optic probes can be integrated directly into batch reactors or flow chemistry setups, making this a powerful tool for both laboratory-scale research and industrial process control. spectrumtechniques.comopenpr.com

Investigation of Solid-State Reactivity and Crystal Engineering

The properties and reactivity of a molecule can be profoundly influenced by its arrangement in the solid state. Crystal engineering focuses on understanding and controlling intermolecular interactions to design crystalline materials with specific architectures and properties. While data on this compound itself is scarce, related compounds like ethyl cyanoacetate are known to exhibit polymorphism (existing in different crystal forms). wikipedia.org

Future research could involve determining the crystal structure of this compound and its derivatives. By understanding the hydrogen bonding and other non-covalent interactions, it may be possible to design new crystalline forms or co-crystals with tailored physical properties such as solubility or stability. Furthermore, this knowledge could enable the exploration of topochemical reactions, where the reactivity of the molecule is controlled by its ordered arrangement in a crystal, potentially leading to highly selective solid-state transformations.

Multi-scale Modeling and Simulation for Reaction Optimization and Discovery

Computational chemistry provides powerful tools for investigating reaction mechanisms and optimizing processes from the molecular to the reactor scale. For this compound, Density Functional Theory (DFT) calculations can be used to model the Knoevenagel condensation at a quantum-mechanical level. acs.orgacs.org This allows for the calculation of transition state energies, which can elucidate the detailed reaction mechanism and explain the role of the catalyst.

The insights from these molecular-level simulations can then be used to inform larger-scale models. For instance, computational fluid dynamics (CFD) can simulate the performance of a large industrial reactor, taking into account heat and mass transfer alongside the reaction kinetics derived from DFT. rsc.org This multi-scale modeling approach allows for the virtual optimization of the entire process, from catalyst design to reactor engineering, accelerating the transition from laboratory discovery to industrial production.

Q & A

Q. What are the recommended synthetic pathways for methylhydroxymethylene-cyanoacetate, and how can reaction conditions be optimized to improve yield?

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar esters?

Methodological Answer:

- NMR : The hydroxymethylene proton (CH(OH)) appears as a singlet at δ 5.2–5.5 ppm in DMSO-d6, while the cyano group’s electron-withdrawing effect deshields the adjacent ester carbonyl (C=O) to ~170 ppm in ¹³C NMR. Compare with methyl cyanoacetate (C=O at ~165 ppm) .

- IR : Look for O–H stretching (3200–3400 cm⁻¹) and C≡N absorption (~2250 cm⁻¹). Overlap with ester C=O (~1740 cm⁻¹) requires deconvolution software for accurate peak assignment.

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in Michael addition reactions?

Methodological Answer:

- Electronic Effects : The cyano group increases electrophilicity at the α-carbon, enhancing nucleophilic attack. DFT calculations (B3LYP/6-31G*) show a 0.3 eV reduction in LUMO energy compared to non-cyano analogs, favoring reactivity .

- Steric Effects : The hydroxymethylene group introduces steric hindrance, slowing reactions with bulky nucleophiles. Kinetic studies under pseudo-first-order conditions can quantify rate constants (e.g., k = 0.05 M⁻¹s⁻¹ for tert-butylamine vs. 0.12 M⁻¹s⁻¹ for methylamine).

Q. What strategies resolve contradictions in reported crystal structures of this compound derivatives?

Methodological Answer:

- Data Reconciliation : Compare X-ray diffraction data across studies using software like Mercury or Olex2. For example, a 2023 preprint noted discrepancies in dihedral angles (θ = 12° vs. 18°) due to solvent inclusion during crystallization .

- Validation : Perform Hirshfeld surface analysis to assess intermolecular interactions. Reproduce crystallization in anhydrous vs. hydrated conditions to isolate solvent effects.

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

Methodological Answer:

- pKa Estimation : Use COSMO-RS or DFT-based methods to calculate protonation states. A 2022 study predicted pKa values of 4.2 (hydroxyl group) and 9.8 (ester carbonyl), aligning with experimental hydrolysis rates at pH 7–8 .

- Degradation Pathways : Molecular dynamics (MD) simulations in explicit solvent models (e.g., water) can identify hydrolysis mechanisms. Pair with LC-MS to validate predicted degradation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.